Bis(11-hydroxyundecyl) disulfide
Description
Properties
IUPAC Name |
11-(11-hydroxyundecyldisulfanyl)undecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O2S2/c23-19-15-11-7-3-1-5-9-13-17-21-25-26-22-18-14-10-6-2-4-8-12-16-20-24/h23-24H,1-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDVALINJKRSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCCSSCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571568 | |
| Record name | 11,11'-Disulfanediyldi(undecan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119438-02-7 | |
| Record name | 11,11'-Disulfanediyldi(undecan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(11-hydroxyundecyl) disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of Bis(11-hydroxyundecyl) disulfide
Surface Engineering & Self-Assembled Monolayers (SAMs)
Executive Summary
Bis(11-hydroxyundecyl) disulfide (CAS: 119438-02-7) is a symmetric, long-chain dialkyl disulfide widely utilized in nanotechnology and surface science. It serves as a critical precursor for generating hydroxyl-terminated Self-Assembled Monolayers (SAMs) on noble metal substrates, particularly gold (Au).
Unlike simple alkanethiols, this disulfide variant offers distinct kinetic advantages in monolayer formation and stability. Its primary utility lies in creating well-defined, hydrophilic interfaces that resist non-specific protein adsorption while providing a "blank slate" for further chemical functionalization in biosensor development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The molecule consists of two 11-carbon alkyl chains connected by a central disulfide bridge, with hydroxyl groups terminating the distal ends. This amphiphilic structure drives its organization on surfaces: the sulfur atoms anchor to the metal, the alkyl chains provide van der Waals stabilization, and the hydroxyl groups form the exposed interface.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 11-(11-hydroxyundecyldisulfanyl)undecan-1-ol |
| CAS Number | 119438-02-7 |
| Molecular Formula | |
| Molecular Weight | 406.73 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 80–84 °C |
| Solubility | Soluble in ethanol, dichloromethane, chloroform; Insoluble in water |
| SMILES | OCCCCCCCCCCCSSCCCCCCCCCCCO |
| Storage | 2–8 °C (Refrigerate), under inert atmosphere (Ar/N2) |
Synthesis & Purification
Expert Insight: While commercially available, in-house synthesis is often preferred to ensure the absence of thiol contaminants, which can competitively adsorb and disrupt monolayer kinetics. The oxidation of 11-mercapto-1-undecanol using iodine is the standard, high-yield protocol.
Synthesis Workflow (Iodine Oxidation)
The reaction relies on the mild oxidative coupling of thiols to disulfides.
-
Dissolution : Dissolve 11-mercapto-1-undecanol (10 mmol) in ethanol (50 mL).
-
Oxidation : Add a solution of Iodine (
) in ethanol dropwise until a faint yellow color persists (indicating excess iodine). -
Quenching : Add saturated aqueous Sodium Thiosulfate (
) to reduce excess iodine (solution turns clear). -
Extraction : Remove ethanol under reduced pressure. Extract the residue with Dichloromethane (DCM) (
mL). -
Purification : Wash organic layer with brine, dry over
, and concentrate. Recrystallize from hexanes/ethyl acetate to yield pure white crystals.
Synthetic Pathway Visualization
Figure 1: Oxidative coupling pathway converting the thiol precursor to the target disulfide.
Surface Chemistry: SAM Formation on Gold
Core Mechanism: The adsorption of bis(11-hydroxyundecyl) disulfide on gold is a chemisorption process involving the cleavage of the S-S bond.
Mechanism of Action
Upon contact with the gold surface, the disulfide bond breaks. The resulting species are gold-thiolates (-
Note: Although the final surface species is chemically identical to that formed by 11-mercapto-1-undecanol, the kinetics differ. Disulfides generally adsorb slower than thiols, allowing for a more thermodynamic rearrangement during the initial phases, potentially reducing defect density in the final monolayer.
Surface Properties
-
Wettability : The terminal hydroxyl (-OH) groups create a hydrophilic surface.
-
Water Contact Angle: Typically < 20° (indicating high wettability).
-
-
Thickness : Ellipsometric thickness is approximately 1.5–1.8 nm, consistent with an all-trans alkyl chain tilted ~30° from the surface normal.
-
Stability : The van der Waals interactions between the long undecyl chains (
) provide significant lateral stability, packing density, and resistance to desorption compared to shorter chain analogs.
Adsorption Workflow Visualization
Figure 2: Step-wise mechanism of disulfide adsorption and self-assembly on gold substrates.
Applications in Drug Development & Biosensors
Anti-Fouling Interfaces
The hydroxyl-terminated surface mimics the hydration layer of biological systems. This "water barrier" prevents the denaturation and non-specific adsorption of proteins, making it an ideal background matrix for Surface Plasmon Resonance (SPR) chips.
Linker Chemistry
While -OH groups are passive, they can be activated for ligand immobilization:
-
Carboxylation : Reaction with succinic anhydride converts -OH to -COOH.
-
Activation : EDC/NHS chemistry then couples the -COOH to amine-containing drugs or antibodies. This allows for the precise presentation of drug candidates on a surface for binding affinity studies.
Experimental Protocol: Monolayer Preparation
Objective : Create a defect-free, hydrophilic SAM on a gold slide.
Materials
-
Substrate : Polycrystalline Gold (Au) on Silicon or Mica (cleaned via UV/Ozone).
-
Reagent : Bis(11-hydroxyundecyl) disulfide (>99% purity).[1]
-
Solvent : Absolute Ethanol (HPLC Grade).
Procedure
-
Substrate Cleaning :
-
Immerse Au slide in Piranha solution (
) for 30 seconds. (WARNING: Highly Corrosive/Explosive). -
Rinse copiously with Milli-Q water, then ethanol.
-
-
Solution Prep :
-
Prepare a 1.0 mM solution of the disulfide in absolute ethanol. Sonicate to ensure full dissolution.
-
-
Incubation :
-
Immerse the clean Au slide into the solution.
-
Duration : 12–24 hours at room temperature (25°C). Seal container to prevent solvent evaporation.
-
-
Rinsing :
-
Remove slide and rinse thoroughly with ethanol to remove physisorbed multilayers.
-
Dry under a stream of filtered Nitrogen (
) gas.
-
-
Validation :
-
Measure contact angle. A reading of < 20° confirms successful -OH termination.
-
Safety & Handling
-
Hazards : Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
PPE : Wear nitrile gloves, safety goggles, and work within a fume hood.
-
Disposal : Collect solvent waste as non-halogenated organic waste. Gold slides containing thiols should be treated with bleach (sodium hypochlorite) before disposal to oxidize surface sulfur species.
References
-
PubChem . Bis(11-hydroxyundecyl) disulfide - Compound Summary (CID 24885209). [Link][1]
-
Bain, C. D., et al. Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. J. Am. Chem. Soc. 1989, 111, 7155-7164. [Link]
-
Nuzzo, R. G., & Allara, D. L. Adsorption of Bifunctional Organic Disulfides on Gold Surfaces. J. Am. Chem. Soc. 1983, 105, 4481-4483. [Link]
Sources
Technical Whitepaper: Physicochemical Profiling and Application of 11-Hydroxyundecyl Disulfide
Executive Summary
This technical guide provides a comprehensive analysis of 11-hydroxyundecyl disulfide (Bis(11-hydroxyundecyl) disulfide), a critical precursor in surface chemistry and nanotechnology. Primarily utilized for the formation of Self-Assembled Monolayers (SAMs) on gold substrates, this compound offers a robust alternative to thiols by providing enhanced oxidative stability prior to deposition. This document details its molecular characteristics, solubility limits, and a validated protocol for generating high-quality hydroxyl-terminated surfaces.
Chemical Identity & Molecular Weight
Accurate molecular weight calculations are fundamental for preparing precise millimolar (mM) solutions required for monolayer formation. Unlike simple alkanethiols, the disulfide dimer stoichiometry must be accounted for during weighing.
Core Specifications
-
Synonyms: 11,11'-Dithiodiundecanol; 11-Hydroxyundecyl disulfide
-
Molecular Formula:
Molecular Weight Analysis
The molecular weight (MW) is derived from the sum of two 11-hydroxyundecyl chains linked by a disulfide bridge.
| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution |
| Carbon (C) | 22 | 12.011 | 264.242 |
| Hydrogen (H) | 46 | 1.008 | 46.368 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Sulfur (S) | 2 | 32.06 | 64.12 |
| Total MW | 406.73 g/mol |
Critical Note for Researchers: When substituting 11-mercaptoundecanol (MW ~204.37 g/mol ) with this disulfide, remember that one mole of disulfide yields two moles of thiolate species on the gold surface. A 0.5 mM disulfide solution is functionally equivalent to a 1.0 mM thiol solution regarding surface coverage potential.
Structural Visualization
Figure 1: Key physicochemical identifiers for 11-hydroxyundecyl disulfide.
Solubility Profile & Solvent Compatibility
The solubility of 11-hydroxyundecyl disulfide is governed by the competition between its hydrophobic alkyl chain spacer (
Primary Solvent Systems
-
Ethanol (Absolute): The gold standard for SAM preparation.
-
Solubility: Soluble at standard working concentrations (1–5 mM).
-
Advantage:[3] Ethanol is less toxic, compatible with most plastics, and evaporates cleanly without leaving carbonaceous residues on the gold surface.
-
-
Tetrahydrofuran (THF) / Dichloromethane (DCM):
-
Use Case: High-concentration stock solutions (>10 mM).
-
Warning: These solvents can attack certain plastics (e.g., polystyrene petri dishes) and may strip gold from glass if adhesion layers (Ti/Cr) are poor.
-
Solubility in Water[4][5]
-
Status: Insoluble.
-
Mechanism: Despite the terminal -OH groups, the van der Waals forces between the long alkyl chains dominate, preventing solvation in aqueous media.
-
Implication: Aqueous buffers cannot be used for the initial deposition phase.
Surface Chemistry: Mechanism of Action
Understanding the adsorption mechanism is vital for troubleshooting monolayer quality.
Disulfide vs. Thiol Adsorption
While thiols (
-
Kinetics: Disulfides adsorb more slowly than their thiol counterparts.
-
Stability: The disulfide precursor is indefinitely stable in air, whereas thiols can oxidize to sulfonates (
) over time, which do not form SAMs. This makes the disulfide the preferred choice for long-term storage and reproducibility.
Experimental Protocol: SAM Formation
This protocol ensures the formation of a dense, well-ordered hydroxyl-terminated monolayer.
Reagents & Equipment
-
Substrate: Gold-coated glass or silicon (freshly cleaned).
-
Solvent: Ethanol (HPLC grade or Absolute, ≥99.5%).
-
Container: Glass scintillation vials (avoid plastics to prevent leaching).
Step-by-Step Methodology
-
Substrate Cleaning:
-
Clean gold surface using UV/Ozone (10 min) or Oxygen Plasma to remove organic contaminants.
-
Rinse: Copious ethanol rinse.
-
-
Solution Preparation:
-
Prepare a 1 mM solution.
-
Calculation: Dissolve 0.41 mg of disulfide per 1 mL of ethanol.
-
Tip: For accuracy, prepare a 10 mL stock (4.1 mg) and sonicate for 5 minutes to ensure full dissolution.
-
-
Incubation (Assembly):
-
Immerse the clean gold substrate into the solution.
-
Time: Incubate for 24 to 48 hours at room temperature.
-
Why? Longer incubation allows the alkyl chains to organize into a crystalline-like packing structure, maximizing density.
-
-
Rinsing & Drying:
-
Remove substrate and rinse thoroughly with neat ethanol to remove physisorbed (loose) molecules.
-
Dry under a stream of Nitrogen (
) or Argon gas.
-
Workflow Visualization
Figure 2: Validated workflow for generating SAMs from disulfide precursors.
Characterization & Quality Control
To verify the formation of the monolayer, the following techniques are recommended:
-
Contact Angle Goniometry:
-
Expected Water Contact Angle: < 20° (indicates a hydrophilic, OH-rich surface).
-
Note: If the angle is >40°, contamination or poor packing has occurred.
-
-
Ellipsometry:
-
Theoretical Thickness: ~1.5 nm (assuming a tilt angle of ~30° for the alkyl chain).
-
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link]
-
Bain, C. D., et al. (1989). Formation of Monolayers by the Coadsorption of Thiols on Gold. Journal of the American Chemical Society, 111(18), 7155-7164. [Link]
Sources
Advanced Surface Engineering with Bis(11-hydroxyundecyl) disulfide
Executive Summary: The Hydrophilic Matrix
In the precision engineering of bio-interfaces, Bis(11-hydroxyundecyl) disulfide represents a critical tool for controlling surface energy and ligand density. Unlike simple alkanethiols, this disulfide offers superior oxidative stability during storage while generating Self-Assembled Monolayers (SAMs) on gold that are chemically indistinguishable from those formed by 11-mercapto-1-undecanol.
Its primary utility lies in two domains:
-
Hydrophilicity Modulation: Generating wettable surfaces (Contact Angle < 20°) to support aqueous microfluidics.
-
Ligand Spacing (The "Diluent" Effect): Acting as a lateral spacer in mixed SAMs to prevent steric crowding of capture elements (antibodies, aptamers), thereby maximizing biosensor sensitivity.
This guide provides a rigorous, data-backed protocol for utilizing Bis(11-hydroxyundecyl) disulfide, moving beyond generic recipes to explain the why behind every step.
Molecular Architecture & Mechanism
Chemical Structure[1]
-
Formula:
[1] -
Chain Length (C11): The 11-carbon alkyl chain is the "Goldilocks" length. It is long enough to provide sufficient Van der Waals forces (
kcal/mol per ) for forming a crystalline-like, densely packed monolayer, yet short enough to allow rapid electron transfer in electrochemical applications compared to C16 or C18 chains. -
Disulfide vs. Thiol: While thiols (-SH) are prone to oxidation into sulfonates or disulfides in air, the disulfide form is the thermodynamically stable oxidation product. This ensures that the purity of the precursor solution remains high over time.
Mechanism of Adsorption
Upon exposure to a clean gold (Au) surface, the disulfide bond undergoes oxidative addition/reductive cleavage. The gold surface acts as an electron reservoir, cleaving the S-S bond to form two gold-thiolate (
Key Insight: Although the kinetics of disulfide adsorption are generally slower than thiols (requiring longer incubation times), the final thermodynamic state is identical.
Figure 1: Mechanistic pathway of disulfide chemisorption onto gold surfaces.
Application: The "Diluent" Strategy in Biosensors
The most potent application of Bis(11-hydroxyundecyl) disulfide is in the creation of Mixed SAMs . When immobilizing large capture molecules (e.g., Antibodies ~150 kDa), a pure monolayer of capture ligands results in steric overcrowding. This prevents the analyte from binding effectively.
By co-adsorbing Bis(11-hydroxyundecyl) disulfide with a functionalized linker (e.g., Biotin-PEG-Disulfide), the hydroxyl-terminated chains act as a "spacer" or "diluent."
-
Role: Lateral spacing.
-
Benefit: Reduces steric hindrance and non-specific binding (NSB) due to the hydrophilic nature of the -OH group.
Figure 2: Schematic of a Mixed SAM where hydroxyl-chains space out active ligands.
Validated Experimental Protocol
Objective: Formation of a dense, defect-free Bis(11-hydroxyundecyl) disulfide monolayer on polycrystalline gold.
Reagents & Equipment[3][4]
-
Substrate: Au (111) on Silicon or Glass (Ti or Cr adhesion layer).
-
Solvent: Absolute Ethanol (HPLC Grade,
99.8%). Avoid denatured ethanol containing ketones. -
Molecule: Bis(11-hydroxyundecyl) disulfide (Target conc: 1.0 mM).
-
Cleaning: Piranha solution (
, 3:1) OR UV/Ozone cleaner.
Step-by-Step Methodology
Step 1: Substrate Activation (Critical)
The gold surface must be free of adventitious carbon to ensure covalent bonding.
-
Method: Immerse gold slide in Piranha solution for 30-60 seconds (Caution: Exothermic/Explosive with organics) OR treat with UV/Ozone for 20 minutes.
-
Validation: Rinse with DI water. The water should sheet off the gold completely (Contact Angle < 10°), indicating a "super-hydrophilic" clean surface.
Step 2: Solution Preparation
Prepare a 1.0 mM solution of Bis(11-hydroxyundecyl) disulfide in absolute ethanol.
-
Note on Solubility: Disulfides are less soluble than thiols. Sonication for 5-10 minutes at 30°C may be required to fully dissolve the solid.
Step 3: Incubation (Self-Assembly)
-
Immerse the clean gold slide immediately into the solution.
-
Duration: 24 hours.[2]
-
Why? Disulfide cleavage kinetics are slower than thiol adsorption. 24h ensures thermodynamic equilibrium and maximal packing density.
-
-
Environment: Seal the container with Parafilm or perform in a glovebox to prevent solvent evaporation and oxygen interference.
Step 4: Rinsing & Drying[3]
-
Remove slide and rinse copiously with pure ethanol (to remove physisorbed multilayers) followed by DI water .
-
Dry under a stream of Nitrogen (
) gas.
Characterization & Data Interpretation
To validate the quality of the SAM, compare your results against these standard values.
| Parameter | Technique | Expected Value | Interpretation |
| Static Contact Angle | Goniometry ( | < 20° - 45° | Low angle confirms hydrophilic -OH termination. >50° indicates contamination (hydrocarbon). |
| Layer Thickness | Ellipsometry | ~1.4 - 1.6 nm | Consistent with a C11 chain tilted at ~30° from normal. |
| Elemental Composition | XPS | S(2p) peak at 162 eV | Doublet confirms bound thiolate. A peak at >164 eV indicates unbound disulfide/oxidized sulfur. |
| Redox Blocking | Cyclic Voltammetry | No Peak | In |
Troubleshooting Guide
Problem: High Contact Angle (> 60°)
-
Cause: Contamination with hydrophobic impurities or adventitious carbon.
-
Solution: Ensure ethanol is HPLC grade. Increase cleaning rigour of the gold substrate before incubation.
Problem: Hysteresis (Advancing vs. Receding Angle)
-
Cause: Disordered monolayer or rough gold surface.
-
Solution: Anneal the gold substrate (flame annealing) prior to SAM formation to increase grain size (Au 111 terraces). Increase incubation time to 48h.
Problem: Desorption during Biosensing
-
Cause: Oxidative instability of the Au-S bond.
-
Solution: Avoid buffers with high concentrations of DTT or strong oxidizers. Store sensors dry or in degassed buffer.
References
-
Bain, C. D., et al. (1989). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. Journal of the American Chemical Society. Link
-
Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. Link
-
Wink, T., et al. (1997). Self-assembled Monolayers for Biosensors. The Analyst. Link
-
Sigma-Aldrich. (n.d.). Bis(11-hydroxyundecyl) disulfide Product Specification & Safety Data Sheet. Link
-
Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of Bifunctional Organic Disulfides on Gold Surfaces. Journal of the American Chemical Society. Link
Sources
- 1. Investigation of the deposition and thermal behavior of striped phases of unsymmetric disulfide self-assembled monolayers on Au(111): the case of 11-hydroxyundecyl decyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zimmerpeacocktech.com [zimmerpeacocktech.com]
Methodological & Application
Protocol for preparing SAMs using Bis(11-hydroxyundecyl) disulfide
Application Note: High-Precision Protocol for Preparing SAMs using Bis(11-hydroxyundecyl) disulfide
Abstract & Strategic Rationale
This guide details the protocol for generating well-ordered, hydrophilic Self-Assembled Monolayers (SAMs) on gold surfaces using Bis(11-hydroxyundecyl) disulfide .
While 11-mercapto-1-undecanol (MUD) is a common precursor for hydroxyl-terminated surfaces, its thiol group (
Mechanistic Foundation
To master this protocol, one must understand the surface thermodynamics. Unlike thiols, which adsorb rapidly, disulfides exhibit slower adsorption kinetics due to the energy barrier required for S-S bond cleavage.
Key Reaction:
Where
Because the adsorption is slower, the organization phase is critical. The alkyl chains must have sufficient time to maximize Van der Waals interactions (crystallization) to present a uniform hydroxyl plane to the environment.
Visualizing the Mechanism
Figure 1: Mechanistic pathway of disulfide SAM formation on gold. Note the critical 'Organization' phase required for high-quality monolayers.
Materials & Equipment
Reagents:
| Reagent | Specification | Purpose |
|---|---|---|
| Bis(11-hydroxyundecyl) disulfide | >95% Purity | SAM Precursor. |
| Ethanol (EtOH) | Absolute, 200 proof, HPLC Grade | Solvent. Must be low in water content. |
| Gold Substrates | Au (100nm) on Ti/Cr adhesion layer | Substrate. (111) orientation preferred. |
| Piranha Solution | 3:1
Equipment:
-
Plasma Cleaner or UV/Ozone cleaner (Optional but recommended).
-
Glassware: Scintillation vials (cleaned with Piranha), Teflon tweezers.
-
Sonicator.
Detailed Experimental Protocol
Phase 1: Substrate Preparation (The Foundation)
Rationale: A SAM is only as good as the substrate. Hydrocarbon contamination on "fresh" gold prevents thiolate binding, leading to pinhole defects.
-
Solvent Wash: Rinse gold slides sequentially with Acetone, Methanol, and Isopropanol. Dry with
. -
UV/Ozone or Plasma: Treat slides for 10–15 minutes. This oxidizes organic contaminants.[1]
-
Ethanol Reduction: Critical Step. Gold oxide formed during UV/Ozone cleaning can interfere with SAM formation. Immerse the slide in absolute ethanol for 20 minutes. The ethanol reduces the unstable gold oxide back to
.-
Citation: Ron et al. demonstrated that gold oxides are metastable and must be reduced prior to SAM deposition for optimal coverage [1].
-
Phase 2: Solution Preparation
Rationale: Disulfides have lower solubility than thiols. Degassing is crucial to prevent the formation of oxidized byproducts or bubbles on the surface.
-
Calculate Concentration: Prepare a 1 mM solution.
-
Note: Since one disulfide molecule yields two binding thiolates, a 0.5 mM disulfide solution theoretically provides 1 mM of thiolate. However, we use 1 mM disulfide (2 mM thiolate equivalent) to ensure thermodynamic excess and drive the equilibrium.
-
-
Dissolution: Dissolve Bis(11-hydroxyundecyl) disulfide in absolute ethanol. Sonicate for 5 minutes if dissolution is slow (common for long-chain disulfides).
-
Degassing: Purge the solution with
for 15 minutes to remove dissolved oxygen.
Phase 3: Deposition (Incubation)
Rationale: Disulfides require longer incubation times than thiols to reach full conformational order.
-
Immersion: Immerse the clean gold slides into the solution.
-
Incubation: Seal the container (Parafilm) and incubate at room temperature (20–25°C) for 18–24 hours .
-
Insight: Unlike thiols which reach 80% coverage in minutes, disulfides may take hours to cleave and reorganize. Short incubations (<4 hours) result in disordered, "lying-down" phases.
-
-
Darkness: Keep the container in the dark to prevent photo-oxidation of the sulfur headgroups.
Phase 4: Rinsing & Drying
Rationale: Removal of physisorbed multilayers is essential for a true monolayer.
-
Rinse: Remove slide and rinse copiously with absolute ethanol (bottle wash) for 30 seconds.
-
Sonication (Optional): A brief (1-2 min) sonication in fresh ethanol can remove stubborn physisorbed aggregates, though this is less critical for OH-terminated SAMs than for sticky proteins.
-
Dry: Blow dry with a strong stream of
. Do not let the solvent evaporate naturally (leaves stains).
Workflow Diagram
Figure 2: Operational workflow for SAM preparation.
Quality Control & Self-Validation
A "Self-Validating System" means the user can immediately verify success without assuming the protocol worked.
A. Water Contact Angle (WCA)
This is the primary rapid validation tool.
-
Expected Value:
(typically 10–15°). -
Interpretation:
-
< 20°: Successful, well-ordered hydrophilic surface.
-
20° – 40°: Disordered monolayer. Methylene (
) chains are exposed rather than the terminal hydroxyls. -
> 50°: Significant contamination or failure of SAM formation.
-
B. Ellipsometry
Measures film thickness.[2][3]
-
Theoretical Thickness: ~1.4 nm.[3]
-
Calculation: (11 carbons × 0.12 nm/C) + (S headgroup) + (OH tail) + (Tilt angle correction).
-
-
Acceptable Range: 1.2 nm – 1.6 nm.
C. XPS (X-ray Photoelectron Spectroscopy)
For definitive chemical analysis.
-
Target: S(2p) peak at 162 eV (Thiolate bound to Au).
-
Failure Mode: Peak at >166 eV indicates oxidized sulfur (sulfonates), suggesting the precursor was degraded or the surface oxidized [2].
Summary of QC Metrics:
| Metric | Target Value | Failure Indicator |
| Contact Angle (Water) | 10° – 15° | > 30° (Disorder/Contamination) |
| Ellipsometric Thickness | ~1.4 nm | < 1.0 nm (Low coverage) |
| Hysteresis ( | < 5° | > 10° (Surface roughness/heterogeneity) |
Troubleshooting
| Problem | Probable Cause | Corrective Action |
| High Contact Angle (>40°) | Contaminated Ethanol or Gold. | Use HPLC grade ethanol. Clean gold with Piranha immediately before use. |
| High Contact Angle (>40°) | Short Incubation. | Disulfides are slow. Extend incubation to 24h. |
| Hazy Film on Gold | Physisorbed Excess. | Rinse more vigorously. Sonicate in ethanol for 2 mins. |
| Defects/Pinhole Corrosion | Oxygen in solution. | Degas solvents thoroughly. Oxygen promotes etching of gold by thiols/disulfides. |
References
-
Ron, H., Matlis, S., & Rubinstein, I. (1998). "Self-Assembled Monolayers on Oxidized Metals. 2. Gold Surface Oxidized by UV/Ozone Treatment." Langmuir. [Link]
-
Bain, C. D., et al. (1989). "Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides." Journal of the American Chemical Society. [Link]
-
Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. [Link]
Sources
Application Note: Bioconjugation Techniques for Hydroxyl-Terminated SAMs
Executive Summary & Scientific Rationale
Hydroxyl-terminated self-assembled monolayers (SAMs), such as those formed by 11-mercapto-1-undecanol on gold or PEG-silanes on glass, are prized for their hydrophilicity and resistance to non-specific protein adsorption (fouling). However, the hydroxyl group (-OH) is a poor nucleophile and a poor leaving group, making it chemically "inert" under mild biological conditions.
To conjugate biomolecules (proteins, antibodies, DNA), the -OH group must be activated —converted into an electrophilic species reactive toward nucleophilic functional groups (primarily amines, -NH₂) on the target ligand.
This guide details three field-proven activation strategies. The choice of method dictates the linkage chemistry, spacer length, and stability:
-
CDI (Carbonyldiimidazole): Forms a carbamate linkage (neutral, stable).
-
DSC (Disuccinimidyl Carbonate): Forms a carbamate linkage via an NHS-active ester intermediate (highly efficient).
-
Tresyl/Tosyl Chloride: Forms a secondary amine linkage (extremely stable, charge-retaining, zero-length spacer).
Critical Pre-Requisites: The "Dry" Rule
Expert Insight: The most common cause of failure in -OH activation is trace moisture.
-
The Problem: Activation reagents (CDI, DSC, Tresyl chloride) hydrolyze rapidly in water, reverting to inactive species before reacting with the surface.
-
The Solution: All activation steps must occur in anhydrous organic solvents (water content < 50 ppm).
-
Protocol Standard: Use a glovebox or Schlenk line techniques if possible. Alternatively, use commercially available "anhydrous" grade solvents and molecular sieves.
Method 1: CDI Activation (The Industry Standard)
Mechanism:
Materials
-
Substrate: Clean, dry Hydroxyl-SAM (e.g., mercaptoundecanol on Au).
-
Activator: CDI (Store in desiccator; sensitive to moisture).
-
Solvent: Anhydrous Dioxane or THF (Tetrahydrofuran).
-
Coupling Buffer: PBS (pH 7.4) or Borate Buffer (pH 8.5).
Protocol
-
Preparation: Rinse the SAM surface with anhydrous THF to remove surface water.
-
Activation:
-
Prepare a 0.3 M (50 mg/mL) solution of CDI in anhydrous THF. Note: Prepare immediately before use.
-
Incubate the SAM in the CDI solution for 2 hours at room temperature (RT) in a sealed, dry vessel.
-
-
Washing:
-
Rinse 3x with anhydrous THF to remove excess CDI.
-
Critical Step: Rapidly dry with nitrogen or proceed immediately to coupling. Do not let the activated surface sit in humid air; the intermediate hydrolyzes (half-life ~minutes in air).
-
-
Conjugation:
-
Immerse the activated chip in the ligand solution (10–100 µg/mL in pH 8.5 buffer).
-
Incubate for 1–4 hours at RT or overnight at 4°C.
-
-
Quenching: Rinse with 1M Ethanolamine (pH 8.5) for 10 minutes to deactivate remaining imidazolyl groups.
Method 2: DSC Activation (High-Efficiency NHS Route)
Mechanism: DSC (Disuccinimidyl carbonate) converts the hydroxyl group into a succinimidyl carbonate. This is essentially a surface-bound NHS-ester, which is highly reactive toward amines and hydrolytically more stable than the CDI intermediate, allowing for slightly more robust handling.
Materials
-
Activator: DSC.
-
Catalyst: DMAP (4-Dimethylaminopyridine) or anhydrous Pyridine.
-
Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile.
Protocol
-
Activation:
-
Prepare a solution of 0.1 M DSC and 0.1 M DMAP in anhydrous DMF.
-
Immerse the SAM for 2–4 hours at RT. Note: The solution may turn slightly yellow due to DMAP; this is normal.
-
-
Washing:
-
Rinse 3x with anhydrous DMF, then 2x with Dichloromethane (DCM) or Acetone to remove residual high-boiling DMF.
-
-
Conjugation:
-
Incubate with ligand (Protein/DNA) in PBS (pH 7.4) for 2–4 hours.
-
Why this works better: The NHS-carbonate intermediate is less prone to rapid hydrolysis than the CDI intermediate, often resulting in higher ligand density.
-
Method 3: Tresyl Chloride Activation (The "Zero-Length" Linker)
Mechanism: Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) converts the -OH into a sulfonate ester (a superb leaving group). Nucleophilic attack by the amine displaces the tresyl group, forming a direct secondary amine bond (-CH₂-NH-Protein).
-
Advantage: The bond is extremely stable (more than carbamate/amide) and maintains a positive charge at the junction (secondary amine), which can preserve protein conformation.
Protocol
-
Activation:
-
Prepare a mixture of dry Acetone and Pyridine (1:1 ratio).
-
Add Tresyl Chloride to a final concentration of 0.2 M (approx 20 µL per mL).
-
Incubate SAM for 2 hours at RT.
-
-
Washing:
-
Rinse extensively with dry Acetone, then 1 mM HCl (briefly) to remove pyridine, then water.
-
-
Conjugation:
-
Incubate with ligand in pH 9–10 buffer (Carbonate/Bicarbonate). Note: Higher pH is required here to ensure the amine is unprotonated (nucleophilic) for the substitution reaction.
-
Visualization: Reaction Mechanisms
Caption: Comparative reaction pathways for hydroxyl SAM activation. CDI and DSC yield carbamate linkages, while Tresyl chloride yields a secondary amine linkage.
Characterization & Validation
To ensure "Trustworthiness," you must validate the activation before committing expensive protein.
| Technique | Metric | Expected Result (Activated Surface) |
| Contact Angle (WCA) | Wettability | Increase (Surface becomes more hydrophobic). e.g., OH-SAM (<20°) → CDI-Activated (~50°). |
| XPS (X-ray Photoelectron Spectroscopy) | Elemental Comp | Appearance of N1s peak (from Imidazole or Succinimide) and loss of Au4f signal intensity (attenuation). |
| SPR (Surface Plasmon Resonance) | Mass Change | Shift in resonance angle (mDeg) upon injection of activation reagents. Stable baseline after washing indicates covalent attachment. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Efficiency | Hydrolysis of Active Ester | Ensure solvents are anhydrous . Use a fresh bottle of CDI/DSC. Minimize air exposure time between activation and coupling. |
| Surface Haze/Cloudiness | Polymerization of Reagent | CDI can polymerize if old. Filter reagent solution (0.2 µm PTFE) before use. |
| Non-Specific Binding | Unquenched Groups | Ensure the Ethanolamine quenching step is performed. Residual active groups will react with anything over time. |
References
-
Cheng, F., et al. (2018).[1] "Controllable functionalization of hydroxyl-terminated self-assembled monolayers via catalytic oxa-Michael reaction." Biointerphases, 13(6).[1] [Link]
-
Spherotech Inc. (n.d.). "Activation Techniques for Hydroxyl Magnetic Particles." Technical Note. [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Reference for CDI/DSC chemistry mechanisms).
-
Nilsson, K., & Mosbach, K. (1981). "Immobilization of enzymes and affinity ligands to various hydroxyl group carrying supports using highly reactive sulfonyl chlorides." Biochemical and Biophysical Research Communications, 102(1), 449-457. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Electrochemical Desorption of Disulfides
Topic: Troubleshooting & Optimization of Reductive Desorption Assays
Introduction: The "Why" and "How" of Desorption
In electrochemical assays, the reductive desorption of disulfide or thiol Self-Assembled Monolayers (SAMs) is not merely a cleaning step—it is a critical analytical tool. It allows you to quantify surface coverage (
When you adsorb a disulfide (
This guide moves beyond basic protocol steps to address the causality of failure modes. It is designed to help you diagnose why a peak is broad, why a signal is missing, or why your coverage calculations yield physically impossible values.
Module 1: Diagnostic Workflow
Before altering chemical parameters, use this logic tree to classify your issue. This isolates hardware artifacts from surface chemistry problems.
Figure 1: Decision matrix for diagnosing reductive desorption anomalies. Use this to pinpoint whether the error stems from the substrate, the protocol, or the molecule itself.
Module 2: Signal Interpretation & Optimization
The "Broad Peak" Phenomenon
Symptom: Instead of a sharp spike (FWHM < 25mV), you see a wide Gaussian wave or multiple overlapping peaks.
-
Scientific Causality: Reductive desorption is highly sensitive to the crystallinity of the gold. The binding energy of sulfur differs on Au(111), Au(110), and Au(100) facets. A polycrystalline electrode presents all these facets simultaneously, broadening the signal.
-
Self-Validating Fix:
-
Step 1: Perform a cyclic voltammetry (CV) scan in 0.5 M
on the bare electrode. -
Validation: If the gold oxide reduction peak (at ~ +0.9V vs Ag/AgCl) is broad or split, your surface is polycrystalline.
-
Solution: Flame anneal the gold slide (if planar) or electrochemically polish (if wire/disk) to reconstruct the surface into predominantly Au(111).
-
Peak Potential Shifts
Symptom: The desorption peak appears, but at an unexpected potential.
-
Scientific Causality: The desorption potential (
) is governed by the Van der Waals interactions between the alkyl chains.[1] Longer chains stabilize the SAM, requiring more negative energy to desorb. -
Reference Data:
| Chain Length (n) | Approx. | Stability Factor |
| Short (C2 - C6) | -0.65 V to -0.80 V | Low (Disordered) |
| Medium (C8 - C12) | -0.85 V to -1.05 V | Moderate |
| Long (C16 - C18) | -1.10 V to -1.25 V | High (Crystalline) |
Note: Values are for alkaline media (0.1 - 0.5 M KOH). [1, 2]
The "Missing" Signal
Symptom: Flatline in the cathodic region.[2]
-
Scientific Causality:
-
Oxygen Interference: Dissolved
reduces around -0.4V to -0.8V, masking the desorption peak or consuming the electrons. -
pH Mismatch: In acidic media, protons compete for the surface, and hydrogen evolution (HER) begins earlier (around -0.8V), obscuring the desorption signal.
-
-
Protocol Adjustment: Switch to 0.5 M KOH (degassed with
for 20 mins). The high pH pushes the HER limit to ~ -1.4V, revealing the SAM desorption peak.
Module 3: Quantification Protocol (The Self-Validating System)
To ensure your assay is generating real data, you must calculate the surface coverage (
Step-by-Step Methodology
-
Preparation:
-
Electrolyte: 0.1 M or 0.5 M KOH (degassed).
-
Reference Electrode: Ag/AgCl (Double junction recommended to prevent
leakage). -
Counter Electrode: Pt wire (flamed).[3]
-
-
The Scan:
-
Technique: Linear Sweep Voltammetry (LSV) or CV (First cycle only).
-
Start Potential: -0.2 V.
-
End Potential: -1.4 V.
-
Scan Rate: 50 mV/s or 100 mV/s. (Faster rates increase current height but shift potential negatively).
-
-
Calculation (The Validator): Integrate the area under the cathodic peak (
, in Coulombs). Use the Faraday Law equation:- : Number of electrons (1 per sulfur atom).
- : Faraday constant (96,485 C/mol).
-
: Electrode Area (
).
Validation Checkpoints
-
Theoretical Max: For a perfect alkanethiol SAM on Au(111),
(approx ). [3] -
The "Impossible" Result: If you calculate
, you are integrating capacitive current or hydrogen evolution, not just desorption. Subtract the baseline. -
The "Defective" Result: If
, your SAM formation failed (incubation time too short or dirty substrate).
Module 4: Mechanistic Visualization
Understanding the molecular pathway helps in visualizing where re-adsorption occurs.[4]
Figure 2: The lifecycle of a disulfide in an electrochemical interface. Note that "Re-adsorption" (dashed line) often complicates quantification if the scan is reversed.
Module 5: Frequently Asked Questions (FAQ)
Q: My desorption peak has a "shoulder" or looks like two distinct peaks. Is my disulfide impure? A: Likely not. This usually indicates phase segregation or domain boundaries . If you have a mixed SAM (e.g., a diluent thiol + a signaling disulfide), they often segregate into islands. Each island type has a slightly different desorption energy, resulting in split peaks. It can also indicate desorption from terrace sites vs. step edges on the gold surface. [4]
Q: Can I use this method for DNA-modified surfaces? A: Yes, but DNA is bulky and highly charged. The electrostatic repulsion between DNA strands can destabilize the SAM, causing it to desorb at less negative potentials than pure alkanethiols. Ensure your electrolyte has sufficient ionic strength (e.g., 10 mM Tris + 0.5 M NaCl) during formation, but stick to KOH for desorption.
Q: Why do I see an oxidative peak on the reverse scan? A: This is the re-adsorption of the thiolate anions that haven't diffused away from the electrode surface. If the thiolate is insoluble in the aqueous electrolyte (common for long alkyl chains), it "hovers" in the double layer and re-binds when the potential becomes positive. This confirms the species is still present but makes the reverse scan unreliable for quantification. Always integrate the forward (reductive) peak.
References
-
Widrig, C. A., Chung, C., & Porter, M. D. (1991).[5] The electrochemical desorption of n-alkanethiol monolayers from polycrystalline gold and silver electrodes. Journal of Electroanalytical Chemistry, 310(1-2), 335-359.[5] Link
-
Walczak, M. M., et al. (1995).[5] Reductive desorption of alkanethiolate monolayers at gold: A measure of surface coverage.[3] Langmuir, 11(7), 2670-2675. Link
-
Imabayashi, S., et al. (1997). Reductive desorption of carboxylic-acid-terminated alkanethiol monolayers from Au(111) surfaces. Langmuir, 13(17), 4502-4504. Link
-
Love, J. C., et al. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology.[6] Chemical Reviews, 105(4), 1103-1170. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trouble shooting cyclic voltammetry | Zimmer & Peacock AS [zimmerpeacock.com]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. acs.figshare.com [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanoscale Reductive Desorption of Alkanethiol Self-Assembled Monolayers on Polycrystalline Gold Surfaces Using Scanning Electrochemical Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bis(11-hydroxyundecyl) Disulfide Optimization
Product: Bis(11-hydroxyundecyl) disulfide CAS: 119438-02-7 Application Focus: Self-Assembled Monolayers (SAMs), Surface Functionalization, Biosensors.
Executive Summary: The Aggregation Challenge
Current Status: You are likely experiencing solution cloudiness, precipitation during storage, or irregular "islands" on your gold substrates.
The Science: Bis(11-hydroxyundecyl) disulfide is an amphiphilic molecule. It possesses a hydrophobic alkyl backbone (
-
Van der Waals interactions between the methylene chains (hydrophobic effect).
-
Hydrogen bonding between the terminal hydroxyl groups.
When these forces dominate over solvent-solute interactions, the disulfide molecules stack into stable, insoluble aggregates (micelles or lamellar crystals) rather than dissolving as free monomers. This guide provides the protocols to disrupt these aggregates and ensure high-quality Monolayer formation.
Module A: Solubilization & Solution Stability[1]
Issue: The substance appears as a waxy solid or forms a cloudy suspension in Ethanol.
Scientific Rationale
While Ethanol (EtOH) is the standard solvent for SAM preparation, long-chain disulfides (
Optimization Protocol: The "Co-Solvent" Method
Do not rely on sonication alone; it only temporarily disperses aggregates.
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Solvent | 100% Ethanol (Anhydrous) | 90% Ethanol / 10% THF (or DCM) |
| Concentration | > 2 mM | 0.5 mM – 1.0 mM |
| Temperature | Room Temp ( | Warm to |
| Filtration | None | 0.2 |
Critical Note: Tetrahydrofuran (THF) or Dichloromethane (DCM) disrupts the hydrophobic stacking of the alkyl chains, while Ethanol solvates the hydroxyl heads.
Workflow Visualization: Solubilization Logic
Figure 1: Decision tree for achieving a monomeric solution suitable for SAM formation.
Module B: Surface Assembly & Aggregation Control
Issue: The gold surface looks "hazy," or contact angle measurements show high hysteresis (indicating roughness).
The Mechanism of Surface Aggregation
In disulfide SAMs, the S-S bond must cleave on the gold surface to form two Au-S thiolate bonds. This process is slower than using pure thiols.
-
The Trap: Because adsorption is slow, physisorbed aggregates (micelles) often deposit on the surface before the chemical bond forms. These "islands" block the formation of a clean monolayer.
Troubleshooting Guide: Surface Defects
| Symptom | Diagnosis | Corrective Action |
| Hazy/Dull Surface | Physisorbed Multilayers | Aggregates are sitting on top of the SAM. Action: Perform the "Hot Rinse" protocol below. |
| High Contact Angle Hysteresis | Disordered Monolayer | The alkyl chains are not packed tightly. Action: Increase incubation time to 24-48h to allow thermodynamic reordering. |
| Pinholes / Bare Spots | Solution Depletion | Concentration was too low (<0.1 mM). Action: Refresh solution and re-incubate. |
Protocol: The "Hot Rinse" Cycle
To remove physisorbed aggregates without stripping the chemically bound SAM:
-
Remove sample from the deposition solution.
-
Rinse 1: Stream of fresh Ethanol (Room Temp) for 10 seconds.
-
Rinse 2 (The Critical Step): Immerse in warm Ethanol (
) for 2 minutes. Thermal energy desorbs non-covalently bound aggregates. -
Rinse 3: Stream of Ultrapure Water (to remove any polar contaminants attracted to the -OH groups).
-
Dry: Stream of Nitrogen gas (
).
Pathway Visualization: Adsorption vs. Aggregation
Figure 2: The kinetic competition between forming a clean bond (Chemisorption) and depositing junk (Physisorption).
Frequently Asked Questions (FAQ)
Q1: Can I use water as a solvent since the molecule has -OH groups?
A: No. While the ends are hydrophilic, the
Q2: Why use Disulfides instead of Thiols if they are slower?
A: Disulfides are much more stable against oxidation. Thiols (
Q3: How do I verify if the aggregation is gone? A: The gold standard is Ellipsometry .
-
Theoretical thickness for
: ~15-17 Å. -
If you measure >25 Å, you have aggregates/multilayers.
-
Alternatively, measure Water Contact Angle . For a clean
surface, it should be (very hydrophilic). If it is , your hydrophobic chains are exposed or disordered due to aggregation [2].
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link
-
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Link
-
Sigma-Aldrich. (n.d.). Bis(11-hydroxyundecyl) disulfide Product Specification.Link
Validation & Comparative
Product Comparison Guide: Bis(11-hydroxyundecyl) disulfide vs. 11-Mercapto-1-undecanol for SAM Formation
Topic: XPS Characterization of Bis(11-hydroxyundecyl) disulfide on Gold Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the engineering of Self-Assembled Monolayers (SAMs) on gold, researchers often face a choice between thiols (e.g., 11-mercapto-1-undecanol, MUD) and their disulfide analogs (e.g., Bis(11-hydroxyundecyl) disulfide).[1] While thiols are the historical standard, this guide evaluates the Bis(11-hydroxyundecyl) disulfide as a superior "shelf-stable" precursor that yields chemically indistinguishable interfaces.
This guide provides an in-depth XPS characterization framework to validate the surface chemistry, proving that the disulfide precursor cleaves effectively to form high-quality Au-thiolate bonds identical to those formed by thiols.
The Mechanistic Core: Disulfide vs. Thiol Adsorption
To interpret XPS data accurately, one must understand the surface chemistry. Contrary to early assumptions, disulfides do not adsorb as intact molecules. They undergo reductive chemisorption on gold surfaces.
-
Thiol Pathway:
-
Disulfide Pathway:
Key Insight: Since both precursors generate the same surface species (the thiolate), the choice between them is driven by precursor stability and adsorption kinetics , not the final surface structure.
Diagram 1: Reductive Chemisorption Pathway
Caption: Both precursors converge to the same Au-Thiolate species. The disulfide bond cleaves upon adsorption, yielding two bound thiolate chains.
XPS Characterization Guide
X-ray Photoelectron Spectroscopy (XPS) is the definitive method for validating SAM quality. The following binding energy (BE) targets are critical for Bis(11-hydroxyundecyl) disulfide.
A. Sulfur 2p Region (The Critical Indicator)
The S 2p spectrum is the "truth serum" for your monolayer. It tells you if the molecule is bound, unbound, or oxidized.
| Component | Binding Energy (S 2p3/2) | Interpretation | Action Required |
| Bound Thiolate | 162.0 ± 0.1 eV | Success. Covalent Au-S bond formed. | Proceed to C 1s analysis. |
| Unbound Disulfide | 163.5 – 164.0 eV | Failure. Physisorbed precursor. | Rinse sample with hot ethanol. |
| Oxidized Sulfur | > 166.0 eV | Degradation. Sulfonates formed. | Discard sample; check solvent purity. |
Expert Note: A doublet separation of ~1.2 eV (S 2p1/2 vs S 2p3/2) is standard. Ensure your fitting software constraints respect this split and a 1:2 area ratio.
B. Carbon 1s Region (Structural Integrity)
The C 1s spectrum validates the alkyl chain and the hydroxyl termination.
-
285.0 eV: C-C / C-H backbone (Reference peak).[2]
-
~286.5 eV: C-O (Hydroxyl headgroup) and C-S (Thiolate anchor).
-
Validation: The ratio of the 285.0 eV area to the 286.5 eV area should align with the stoichiometry (approx. 9:2 for this molecule).
C. Oxygen 1s Region (Functional Verification)
-
~532.5 eV: C-OH signal.
-
Warning: A low O 1s signal indicates the hydroxyl groups may be buried (disordered monolayer) or the surface is contaminated with adventitious carbon.
Comparative Performance: Disulfide vs. Thiol
Why switch to the disulfide if the result is the same? The answer lies in operational stability .
| Feature | 11-Mercapto-1-undecanol (Thiol) | Bis(11-hydroxyundecyl) disulfide | Winner |
| Precursor Shelf Life | Low. Oxidizes to disulfide/sulfonates in air. Requires inert storage. | High. Chemically stable in air. No auto-oxidation issues. | Disulfide |
| Adsorption Kinetics | Fast. Monolayer forms in seconds/minutes. | Slower. Bond cleavage is rate-limiting. | Thiol (for speed) |
| Film Ordering | High. | High (identical after 12-24h). | Draw |
| Purity Assurance | Difficult. "Pure" thiol often contains 5-10% disulfide impurities. | High. Can be recrystallized easily; no "thiol" impurity. | Disulfide |
Scientific Verdict: For high-precision applications (e.g., SPR sensors, electrochemical electrodes), Bis(11-hydroxyundecyl) disulfide is the superior choice because it eliminates the variable of "partially oxidized precursor" often found in aged thiol bottles.
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to overcome the solubility and kinetic challenges of disulfides.
Step 1: Substrate Preparation
-
Use Au(111) on mica or template-stripped gold for best resolution.
-
Clean via UV-Ozone (20 min) followed by ethanol rinse to remove carbonaceous contaminants.
Step 2: Solution Deposition
-
Concentration: 1.0 mM in absolute ethanol.
-
Note: Disulfides may require mild sonication or warming (40°C) to fully dissolve compared to thiols.
-
-
Incubation: Immerse gold substrate for 24 hours .[3]
-
Why? Disulfides require longer times to reach thermodynamic equilibrium and maximize packing density compared to thiols.
-
Step 3: Critical Rinsing (The "Quality Gate")
Physisorbed disulfides (unbound) mimic the target molecule but lack the Au-S bond.
-
Rinse copiously with ethanol.
-
Sonicate in fresh ethanol for 2 minutes.
-
Dry under a stream of Nitrogen gas.
Step 4: XPS Validation Logic
Follow this decision tree to accept or reject the SAM.
Diagram 2: XPS Decision Logic
Caption: A self-validating loop ensures only covalently bound monolayers proceed to application testing.
References
-
Castner, D. G., Hinds, K. D., & Grainger, D. W. (1996). X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces.[4] Langmuir, 12(21), 5083-5086. Link
-
Bain, C. D., et al. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335. Link
-
Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces. Journal of the American Chemical Society, 105(13), 4481-4483. Link
-
Love, J. C., et al. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical Reviews, 105(4), 1103-1170. Link
Sources
Electrochemical impedance spectroscopy of 11-hydroxyundecyl disulfide SAMs
An In-Depth Comparative Guide to the Electrochemical Impedance Spectroscopy of 11-Hydroxyundecyl Disulfide SAMs
Introduction: Characterizing Interfacial Architectures
Self-assembled monolayers (SAMs) represent a versatile and powerful approach for tailoring the chemical and physical properties of surfaces. Formed by the spontaneous organization of molecules on a substrate, SAMs create highly ordered, nanometer-thick films that are fundamental to advancements in biosensors, molecular electronics, and drug delivery platforms.[1] Among the various molecules used for SAM formation on gold surfaces, sulfur-containing compounds like thiols and disulfides are predominant due to the strong, stable gold-thiolate bond that forms.[1]
This guide focuses on SAMs derived from 11-hydroxyundecyl disulfide. This molecule, upon chemisorption to a gold surface, cleaves its disulfide bond to form a densely packed monolayer of 11-mercaptoundecanol (MUD), presenting a hydrophilic, hydroxyl-terminated surface.[1][2] These hydroxyl (-OH) groups provide a versatile platform for the subsequent immobilization of biomolecules, making them highly valuable in biomedical and research applications.[1][3][4]
To ensure the quality, integrity, and functionality of these monolayers, a robust characterization technique is essential. Electrochemical Impedance Spectroscopy (EIS) has emerged as a premier tool for this purpose.[5][6] EIS is a non-destructive technique that probes the interfacial properties of the electrode by applying a small amplitude AC potential over a wide range of frequencies.[5][7] The resulting impedance data provides detailed information about the SAM's dielectric properties, packing density, and its ability to act as a barrier to electron transfer, which are all critical indicators of monolayer quality.[8][9][10]
This guide provides a comparative analysis of 11-hydroxyundecyl disulfide SAMs against other common alkanethiol-based SAMs, supported by the principles of EIS and detailed experimental protocols.
Experimental Methodologies: From Substrate to Signal
The quality of a SAM and the reliability of the subsequent EIS data are critically dependent on meticulous experimental procedures. This section outlines the self-validating protocols for SAM preparation and electrochemical characterization.
Part 1: Preparation of Hydroxyl-Terminated SAMs on Gold
A pristine gold surface is paramount for the formation of a well-ordered, defect-free monolayer.[11] The following protocol ensures a clean and reproducible substrate.
Step-by-Step Protocol for SAM Formation:
-
Substrate Cleaning:
-
Mechanically polish the gold electrode with alumina slurry to a mirror finish.
-
Sonicate the electrode in ethanol and then in deionized water to remove polishing residues.
-
Perform electrochemical cleaning by cycling the potential in a sulfuric acid solution (e.g., 0.5 M H₂SO₄). An alternative, aggressive chemical cleaning involves immersing the substrate in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Extreme caution is required when handling piranha solution as it is highly corrosive and reacts violently with organic materials.
-
Rinse the cleaned electrode thoroughly with 200-proof ethanol and dry it under a stream of dry nitrogen gas.[12]
-
-
SAM Assembly:
-
Prepare a dilute solution (typically 1-10 mM) of 11-hydroxyundecyl disulfide in absolute ethanol.
-
Immediately immerse the freshly cleaned and dried gold substrate into the disulfide solution.[12] To minimize oxygen exposure, which can affect monolayer quality, it is advisable to use a container with minimal headspace and to backfill with an inert gas like nitrogen.[12]
-
Allow the self-assembly to proceed for 24-48 hours. While self-assembly begins rapidly, longer incubation times generally lead to more ordered and densely packed monolayers.[12]
-
-
Post-Assembly Rinsing:
-
After incubation, remove the substrate from the solution.
-
Rinse the surface thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the SAM-coated electrode under a gentle stream of nitrogen. The modified electrode is now ready for EIS characterization.
-
Part 2: Electrochemical Impedance Spectroscopy (EIS) Measurement
EIS measurements are typically performed in a three-electrode electrochemical cell.
Step-by-Step Protocol for EIS Measurement:
-
Electrochemical Cell Setup:
-
Assemble the cell with the SAM-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[13]
-
-
Electrolyte and Redox Probe:
-
Use a suitable electrolyte solution, commonly a phosphate-buffered saline (PBS) solution.
-
Introduce a redox probe, such as a solution of [Fe(CN)₆]³⁻/⁴⁻ (typically 5-10 mM), into the electrolyte. This reversible redox couple is used to probe the electron transfer properties of the SAM-modified interface.[7][14]
-
-
EIS Instrumentation and Parameters:
-
Connect the electrochemical cell to a potentiostat equipped with a frequency response analyzer module.[13]
-
Set the DC potential to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple, which can be determined from a prior cyclic voltammetry (CV) scan.[14]
-
Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range, for example, from 100 kHz down to 0.1 Hz.[7][10]
-
Record the impedance data.
-
Caption: Experimental workflow for SAM preparation and EIS analysis.
Data Interpretation via Equivalent Circuit Modeling
The impedance data acquired is typically visualized using Nyquist and Bode plots. For SAM-modified electrodes, this data is often interpreted by fitting it to an equivalent electrical circuit model that represents the physical and chemical processes at the electrode-electrolyte interface.[15] The most common model used is the Randles equivalent circuit.[7][16]
Components of the Randles Circuit:
-
Solution Resistance (R_s): Represents the resistance of the bulk electrolyte solution between the working and reference electrodes.[7]
-
Charge-Transfer Resistance (R_ct): This is the key parameter for evaluating SAM quality. It quantifies the resistance to the flow of electrons between the electrode and the redox probe in the solution. A well-packed, insulating SAM will present a large barrier to electron transfer, resulting in a high R_ct value.[8][17] Defects or pinholes in the monolayer provide pathways for the redox probe to reach the electrode surface, leading to a decrease in R_ct.[18][19]
-
Constant Phase Element (CPE): This element is used in place of an ideal capacitor (C_dl) to account for the non-ideal capacitive behavior of the electrode surface, which can arise from surface roughness or inhomogeneities in the SAM. The CPE describes the capacitance of the electrical double layer at the SAM-electrolyte interface.[15][17]
Comparative Analysis: Hydroxyl vs. Other Terminal Groups
The true utility of 11-hydroxyundecyl disulfide SAMs is best understood when compared to monolayers with different terminal functionalities. The choice of terminal group dictates the surface properties (e.g., hydrophilicity, charge) and, consequently, the EIS response.
11-Hydroxyundecyl Disulfide SAM vs. Undecanethiol (UDT) SAM
-
Structural Difference: The key difference is the terminal group: a hydrophilic alcohol (-OH) for the former versus a hydrophobic methyl (-CH₃) for the latter.
-
Causality & Insights: The long alkyl chains in both molecules promote strong van der Waals interactions, leading to densely packed monolayers.[17] However, the terminal group profoundly impacts surface energy. The -CH₃ terminated surface of a UDT SAM is highly hydrophobic and acts as an excellent electronic insulator. In contrast, the -OH terminated surface is hydrophilic, which is often desirable for biological applications as it can reduce non-specific protein adsorption compared to hydrophobic surfaces.[20]
-
EIS Performance: A well-formed UDT SAM typically exhibits a very large R_ct value, reflecting its superior insulating properties and ability to block the [Fe(CN)₆]³⁻/⁴⁻ redox probe from reaching the gold surface.[17] The 11-hydroxyundecyl disulfide SAM will also show a significant R_ct, indicative of a well-packed layer, but it may be slightly lower than that of a UDT SAM of similar chain length. This is because the polar -OH groups can interact with ions and water molecules at the interface, potentially altering the structure of the double layer and the pathways for electron transfer.
11-Hydroxyundecyl Disulfide SAM vs. 11-Mercaptoundecanoic Acid (MUA) SAM
-
Structural Difference: Here, the comparison is between a neutral, polar hydroxyl group (-OH) and an ionizable carboxylic acid group (-COOH).
-
Causality & Insights: Both surfaces are hydrophilic. However, the -COOH group of an MUA SAM can be deprotonated to a negatively charged carboxylate (-COO⁻) at neutral or basic pH. This surface charge creates a repulsive electrostatic barrier to negatively charged redox probes like [Fe(CN)₆]³⁻/⁴⁻, which can further impede electron transfer.[14][21] Additionally, strong intermolecular hydrogen bonding between the terminal carboxylate groups can lead to highly stable and ordered monolayers.[21]
-
EIS Performance: The negatively charged MUA surface will significantly increase the R_ct due to electrostatic repulsion of the negatively charged redox probe, often resulting in a higher R_ct than the neutral hydroxyl-terminated SAM. This effect is pH-dependent and provides a mechanism to electrochemically gate the interfacial electron transfer. The difference in surface polarity and charge also influences the CPE value, which reflects the capacitance of the interfacial double layer.
Quantitative Data Summary
The following table summarizes the expected comparative performance of these SAMs based on typical EIS parameters. The values are illustrative and can vary based on experimental conditions such as SAM quality, electrolyte concentration, and temperature.
| Self-Assembled Monolayer | Terminal Group | Surface Property | Expected R_ct (kΩ·cm²) | Expected CPE-T (µF·cm⁻²) | Key Feature |
| From 11-Hydroxyundecyl Disulfide | -OH | Hydrophilic, Neutral | 50 - 200 | 1.5 - 2.5 | Excellent platform for bio-functionalization |
| From Undecanethiol (UDT) | -CH₃ | Hydrophobic, Neutral | 200 - 1000+ | 1.0 - 2.0 | Superior insulating barrier |
| From 11-Mercaptoundecanoic Acid (MUA) | -COOH | Hydrophilic, Anionic (at pH 7) | 150 - 800 | 1.8 - 3.0 | pH-tunable electrostatic barrier |
Conclusion: Selecting the Optimal Surface for Your Application
Electrochemical Impedance Spectroscopy provides an exceptionally sensitive and quantitative method for evaluating the quality and performance of self-assembled monolayers. As demonstrated, the 11-hydroxyundecyl disulfide SAM presents a well-packed, robust monolayer that effectively blocks electron transfer, confirmed by a significant charge-transfer resistance.
Its primary advantage over simple alkanethiols lies in its hydrophilic, hydroxyl-terminated surface, which serves as a versatile anchor point for the covalent attachment of proteins, antibodies, or DNA, making it a cornerstone of modern biosensor design.[1] While it may not provide the absolute highest level of insulation seen with hydrophobic methyl-terminated SAMs, its combination of good barrier properties and functionalizability is often the desired balance for creating complex interfacial architectures. When compared to carboxylic acid-terminated SAMs, it offers a neutral surface, avoiding the pH-dependent electrostatic interactions that can be either an advantage or a complication depending on the application. Ultimately, the choice of SAM precursor depends on the specific requirements of the application, and EIS stands as the definitive technique to verify and compare the performance of the resulting monolayer.
References
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Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC. National Center for Biotechnology Information. Available at: [Link]
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Comparative electrochemical and impedance studies of self-assembled rigid-rod molecular wires and alkanethiols on gold substrates - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
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Comparative electrochemical and impedance studies of self-assembled rigid-rod molecular wires and alkanethiols on gold substrates - ResearchGate. ResearchGate. Available at: [Link]
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Study of Insulating Properties of Alkanethiol Self-Assembled Monolayers Formed Under Prolonged Incubation Using Electrochemical Impedance Spectroscopy - ASME Digital Collection. ASME Digital Collection. Available at: [Link]
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Comparative electrochemical and impedance studies of self-assembled rigid-rod molecular wires and alkanethiols on gold substrates - Academia.edu. Academia.edu. Available at: [Link]
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Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Electrochemical Impedance Spectroscopy A Tutorial | ACS Measurement Science Au. ACS Publications. Available at: [Link]
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Equivalent Impedance Models for Electrochemical Nanosensor-Based Integrated System Design - PMC. National Center for Biotechnology Information. Available at: [Link]
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Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides - DTIC. Defense Technical Information Center. Available at: [Link]
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Electrochemical Impedance Spectroscopy for Investigations on Ion Permeation in ω-Functionalized Self-Assembled Monolayers. ACS Publications. Available at: [Link]
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Electrochemical studies of self-assembled monolayers using impedance spectroscopy. ResearchGate. Available at: [Link]
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Electrochemical Impedance Spectroscopy—A Tutorial - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
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Improving the Dielectric Properties of Ethylene-Glycol Alkanethiol Self-Assembled Monolayers - PMC. National Center for Biotechnology Information. Available at: [Link]
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[PDF] Equivalent circuit model recognition of electrochemical impedance spectroscopy via machine learning | Semantic Scholar. Semantic Scholar. Available at: [Link]
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The role of self-assembled monolayers in electronic devices - IRIS - UNIBS. University of Brescia Institutional Repository. Available at: [Link]
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Impact of the terminal end-group on the electrical conductance in alkane linear chains. Royal Society of Chemistry. Available at: [Link]
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Equivalent Circuit Model Recognition of Electrochemical Impedance Spectroscopy via Machine Learning - arXiv.org. arXiv.org. Available at: [Link]
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Modeling and Applications of Electrochemical Impedance Spectroscopy (EIS) for Lithium-ion Batteries. Journal of Electrochemical Science and Technology. Available at: [Link]
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Selective terminal function modification of SAMs driven by low-energy electrons (0–15 eV). Royal Society of Chemistry. Available at: [Link]
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Impact of Self-Assembled Monolayer Design and Electrochemical Factors on Impedance-Based Biosensing - MDPI. MDPI. Available at: [Link]
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Electrochemical impedance spectroscopy (EIS) studies of self-assemble monolayers (SAM) on aluminum substrates | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
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11-Mercapto-1-undecanol - LookChem. LookChem. Available at: [Link]
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Understanding reactivity of self-assembled monolayer-coated electrodes: SAM-induced surface reconstruction. ScienceDirect. Available at: [Link]
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Electrochemical impedance spectroscopy study of mixed thiol monolayers on gold. ScienceDirect. Available at: [Link]
-
Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Forming a SAM on a gold electrode - zimmerandpeacock - Zimmer & Peacock. Zimmer & Peacock. Available at: [Link]
-
Multiphysics Modeling of Electrochemical Impedance Spectroscopy Responses of SAM-Modified Screen-Printed Electrodes - Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - MDPI. MDPI. Available at: [Link]
-
Gold electrode modified by self-assembled monolayers of thiols to determine DNA sequences hybridization - Indian Academy of Sciences. Indian Academy of Sciences. Available at: [Link]
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A Comparative Guide to the Electron Transfer Rates of Thiols and Disulfides for Researchers and Drug Development Professionals
In the intricate landscape of biochemistry and drug development, the reversible redox chemistry of thiol and disulfide groups plays a pivotal role. From maintaining cellular redox homeostasis to the structural integrity of proteins and the mechanism of action of various pharmaceuticals, understanding the kinetics of electron transfer involving these sulfur-containing functional groups is paramount. This guide provides an in-depth, objective comparison of the electron transfer rates of thiols and disulfides, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions in their experimental designs and drug development strategies.
Fundamental Principles: The Chemical Dichotomy of Thiols and Disulfides
At its core, the relationship between a thiol (R-SH) and its corresponding disulfide (R-S-S-R) is a tale of two redox states. The thiol represents the reduced form, capable of donating electrons, while the disulfide is the oxidized form.[1][2] This facile interconversion is central to their function in biological systems.
The key player in the electron transfer process from a thiol is the thiolate anion (R-S⁻), which is a potent nucleophile.[3] The propensity of a thiol to exist as a thiolate is governed by its pKa, which is influenced by the local chemical environment. This is a critical factor in determining the rate of thiol-disulfide exchange reactions, a common mechanism of biological electron transfer.
Disulfides, on the other hand, act as electron acceptors. The sulfur-sulfur bond is susceptible to nucleophilic attack, most notably by a thiolate, leading to the cleavage of the disulfide bond in a thiol-disulfide exchange reaction.[1] The stability of the disulfide bond and its accessibility to a reducing agent are key determinants of its reduction rate.
Comparative Analysis of Electron Transfer Rates
Directly comparing the intrinsic electron transfer rates of a thiol (oxidation) and a disulfide (reduction) under identical conditions is complex, as the mechanisms can differ. However, by examining data from electrochemical studies and solution-phase kinetic assays, we can draw meaningful comparisons.
Electrochemical Electron Transfer
Cyclic voltammetry (CV) is a powerful technique to probe the heterogeneous electron transfer kinetics of molecules at an electrode surface.[4][5][6] For thiols, the anodic peak in a CV experiment corresponds to their oxidation, while for disulfides, the cathodic peak represents their reduction. The heterogeneous electron transfer rate constant (k⁰) can be determined from the separation of the anodic and cathodic peak potentials (ΔEp). A larger ΔEp generally indicates slower electron transfer kinetics.
Studies on the electrochemical behavior of thiols like glutathione (GSH), cysteine (Cys), and homocysteine (HCys) on fluorine-doped tin oxide (FTO) electrodes have demonstrated high heterogeneous electron transfer rate constants for their oxidation. Conversely, the electrochemical reduction of disulfides often requires a more significant overpotential, suggesting slower kinetics.[7]
The electron transfer rate of thiols can be significantly influenced by their self-assembly on electrode surfaces, which can be used to control and study electron transfer over defined distances.[8][9][10]
Solution-Phase Redox Reactions
In biological systems, electron transfer often occurs through thiol-disulfide exchange reactions. The kinetics of these reactions are typically second-order and are influenced by the pKa of the attacking thiol, the steric accessibility of the disulfide bond, and the redox potential difference between the two thiol/disulfide couples.
The reduction of disulfide bonds by common reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) has been extensively studied. For instance, the second-order rate constant for the reduction of disulfide bonds in insulin by DTT at neutral pH is approximately 5 M⁻¹s⁻¹.[11] TCEP is a particularly effective and fast-acting reducing agent for a wide range of disulfides.[3][12][13][14][15]
While direct oxidation of thiols by non-disulfide oxidants also occurs, the thiol-disulfide exchange is a predominant mechanism for electron transfer between these species in biological contexts. The rate of thiol-disulfide exchange can be very rapid, with second-order rate constants reaching as high as 132,000 M⁻¹s⁻¹ under certain conditions.[11]
Quantitative Data Summary
The following table summarizes key parameters for common thiol and disulfide systems, providing a quantitative basis for comparison.
| Thiol/Disulfide Couple | Standard Redox Potential (E°' at pH 7) (mV) | Second-Order Rate Constant for Disulfide Reduction by DTT (M⁻¹s⁻¹) | Notes |
| Glutathione (GSH/GSSG) | -240[16] | ~5 (for insulin reduction)[11] | The major intracellular redox buffer.[1] |
| Cysteine (Cys/Cystine) | -220[16] | Varies depending on the protein context | A key amino acid involved in protein structure and catalysis. |
| Dithiothreitol (DTT) | -330 | N/A (is the reductant) | A potent, commonly used reducing agent.[1] |
| Thioredoxin (Trx) | -270 | Enzyme-catalyzed | A key cellular antioxidant and redox regulator. |
Note: The rate constants can vary significantly depending on the specific disulfide substrate, pH, temperature, and steric factors.
Mechanistic Insights: Visualizing Electron Transfer
The following diagrams illustrate the fundamental mechanisms of thiol oxidation and disulfide reduction.
Thiol-Disulfide Exchange Mechanism
Caption: Mechanism of thiol-disulfide exchange via an SN2 reaction.
Electrochemical Redox Processes
Caption: Simplified electrochemical oxidation of a thiol and reduction of a disulfide.
Experimental Protocols for Measuring Electron Transfer Rates
Accurate measurement of electron transfer rates is crucial for a thorough comparison. Below are detailed, step-by-step methodologies for two key techniques.
Protocol: Cyclic Voltammetry for Comparing Redox Kinetics
This protocol outlines the steps to compare the heterogeneous electron transfer rates of a thiol and its corresponding disulfide using cyclic voltammetry.[5][17][18]
Objective: To determine and compare the heterogeneous electron transfer rate constants (k⁰) for the oxidation of a thiol and the reduction of its disulfide.
Materials:
-
Potentiostat with a three-electrode setup (working electrode, reference electrode, counter electrode).
-
Electrochemical cell.
-
Working electrode (e.g., gold or glassy carbon).
-
Reference electrode (e.g., Ag/AgCl).
-
Counter electrode (e.g., platinum wire).
-
Thiol compound of interest.
-
Disulfide compound of interest.
-
Supporting electrolyte solution (e.g., 0.1 M KCl in a suitable buffer).
-
Polishing materials for the working electrode.
-
Inert gas (e.g., nitrogen or argon) for deoxygenating the solution.
Procedure:
-
Electrode Preparation:
-
Thoroughly clean the working electrode by polishing it with alumina slurry on a polishing pad, followed by sonication in deionized water and ethanol.
-
Rinse the electrode with deionized water and dry it under a stream of inert gas.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the supporting electrolyte solution to the cell.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry of the Thiol:
-
Add a known concentration of the thiol to the electrochemical cell.
-
Set the parameters on the potentiostat software:
-
Initial Potential (E_initial): A potential where no reaction occurs.
-
Vertex Potential 1 (E_vertex1): A potential sufficiently positive to oxidize the thiol.
-
Vertex Potential 2 (E_vertex2): A potential sufficiently negative to observe the reverse reaction (if any).
-
Scan Rate (ν): Start with a moderate scan rate (e.g., 100 mV/s).
-
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
Record the voltammogram and measure the anodic peak potential (Epa) and cathodic peak potential (Epc).
-
Repeat the measurement at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).
-
-
Cyclic Voltammetry of the Disulfide:
-
Thoroughly clean the cell and electrodes.
-
Add fresh supporting electrolyte and deoxygenate.
-
Add a known concentration of the disulfide to the cell.
-
Set the CV parameters, ensuring the potential window is appropriate for the reduction of the disulfide.
-
Run the cyclic voltammogram at the same series of scan rates as for the thiol.
-
Record the voltammograms and measure the cathodic peak potential (Epc) and anodic peak potential (Epa).
-
-
Data Analysis:
-
For each compound and at each scan rate, calculate the peak potential separation (ΔEp = |Epa - Epc|).
-
Plot ΔEp versus the logarithm of the scan rate.
-
Use the Nicholson method or other established electrochemical software to calculate the heterogeneous electron transfer rate constant (k⁰) from the ΔEp values.
-
Compare the k⁰ values obtained for the thiol oxidation and the disulfide reduction.
-
Protocol: Stopped-Flow Spectroscopy for Disulfide Reduction Kinetics
This protocol details the measurement of the rate of disulfide reduction by a chemical reductant, such as TCEP, using stopped-flow spectroscopy.[12]
Objective: To determine the second-order rate constant for the reduction of a disulfide by a reducing agent.
Materials:
-
Stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Syringes for the stopped-flow instrument.
-
Disulfide solution of known concentration.
-
Reducing agent solution (e.g., TCEP) of known concentration (in pseudo-first-order excess).
-
Reaction buffer (e.g., phosphate or HEPES buffer at the desired pH).
Procedure:
-
Instrument Setup:
-
Turn on the stopped-flow spectrophotometer and the light source (e.g., xenon lamp).
-
Allow the instrument to warm up and stabilize.
-
Set the observation wavelength to monitor a change in absorbance upon disulfide reduction. This could be the disappearance of the disulfide absorbance or the appearance of a product. If no intrinsic chromophore is present, a reporter molecule that reacts with the generated thiols can be used.
-
-
Solution Preparation:
-
Prepare a stock solution of the disulfide in the reaction buffer.
-
Prepare a series of stock solutions of the reducing agent (e.g., TCEP) in the same buffer at concentrations that will be in at least 10-fold excess over the disulfide concentration after mixing.
-
-
Kinetic Measurement:
-
Load one syringe of the stopped-flow instrument with the disulfide solution.
-
Load the other syringe with one of the reducing agent solutions.
-
Initiate the rapid mixing by driving the syringes. The reaction starts in the mixing chamber.
-
The instrument will automatically stop the flow, and the data acquisition will be triggered.
-
Record the change in absorbance over time until the reaction is complete.
-
Repeat the measurement several times to ensure reproducibility.
-
Repeat the entire process for each concentration of the reducing agent.
-
-
Data Analysis:
-
The kinetic traces (absorbance vs. time) should follow a single-exponential decay or rise under pseudo-first-order conditions.
-
Fit each kinetic trace to a single-exponential equation to obtain the observed rate constant (k_obs) for each concentration of the reducing agent.
-
Plot the obtained k_obs values against the corresponding concentrations of the reducing agent.
-
The data should yield a linear plot. The slope of this line is the second-order rate constant (k₂) for the disulfide reduction reaction.
-
Conclusion and Future Directions
The electron transfer rates of thiols and disulfides are governed by a complex interplay of their intrinsic redox properties, the reaction mechanism, and the surrounding chemical environment. While thiols, particularly in their deprotonated thiolate form, can be potent electron donors, the kinetics of disulfide reduction are highly dependent on the nature of the reducing agent and the accessibility of the disulfide bond.
For researchers and drug development professionals, a thorough understanding of these kinetic parameters is essential. For instance, in the design of thiol-based drugs, optimizing their pKa can enhance their nucleophilicity and reactivity. Conversely, for disulfide-containing prodrugs designed for targeted release in a reducing environment, the stability and reduction kinetics of the disulfide bond are critical design parameters.
Future research should focus on developing more direct and standardized methods for comparing the intrinsic electron transfer rates of thiols and disulfides. Furthermore, investigating these processes within the complex and heterogeneous environment of living cells will provide deeper insights into their physiological and pathological roles.
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Cline, D. J., Redding, S. E., Brohawn, S. G., Psathas, J. N., Schneider, J. P., & Thorpe, C. (2004). New water-soluble phosphines as reductants of peptide and protein disulfide bonds: reactivity and membrane permeability. Biochemistry, 43(48), 15195–15203. [Link]
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Wiita, A. P., Pérez-Jiménez, R., Walther, K. A., Gräter, F., Berne, B. J., Holmgren, A., Sanchez-Ruiz, J. M., & Fernandez, J. M. (2006). Force-dependent chemical kinetics of disulfide bond reduction observed with single-molecule techniques. Proceedings of the National Academy of Sciences, 103(19), 7222–7227. [Link]
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iGEM. (n.d.). Protocol for cyclic voltammetry. iGEM 2017. [Link]
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Finklea, H. O. (1996). Heterogeneous Electron-Transfer Kinetics for Ruthenium and Ferrocene Redox Moieties through Alkanethiol Monolayers on Gold. Journal of the American Chemical Society, 118(35), 8335-8343. [Link]
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Sharma, S. V., Arbach, M., Roberts, A., & Hamilton, C. J. (2013). Thiol-disulfide redox potentials (E 0 0 GSSG=GSH ). ResearchGate. [Link]
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Nagy, P. (2016). Species-Specific Standard Redox Potential of Thiol-Disulfide Systems: A Key Parameter to Develop Agents Against Oxidative Stress. Scientific Reports, 6, 37596. [Link]
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Smalley, J. F., Finklea, H. O., Chidsey, C. E. D., Linford, M. R., & Creager, S. E. (1996). Heterogeneous Electron-Transfer Kinetics for Ruthenium and Ferrocene Redox Moieties through Alkanethiol Monolayers on Gold. Journal of the American Chemical Society, 118(35), 8335-8343. [Link]
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MTX Labs. (2024, June 18). A Comprehensive Guide to conduct Cyclic Voltammetry with MedPstat 1.0 Instrument. [Link]
-
Singh, R., & Whitesides, G. M. (1991). Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol. Journal of the American Chemical Society, 113(13), 4992-4998. [Link]
-
Hernández, F. E., & Galoppini, E. (2021). Thermodynamic and Kinetic Analysis of Galactose Oxidase Direct Electron Transfer on Carboxyl-Terminated SAM-Modified Gold Electrodes. Molecules, 26(4), 1083. [Link]
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Koivisto, J. J., & Scheller, S. (2024). Thiol-Disulfide Exchange Kinetics and Redox Potential of Coenzyme M and Coenzyme B. ChemBioChem, e202300595. [Link]
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Michigan State University. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. [Link]
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Szajewski, R. P., & Whitesides, G. M. (1980). Rate constants and equilibrium constants for thiol-disulfide interchange reactions involving oxidized glutathione. Journal of the American Chemical Society, 102(6), 2011-2026. [Link]
-
Chidsey, C. E. D. (1991). Electron Transfer at the Metal-Electrolyte Interface. Science, 251(4996), 919-922. [Link]
-
Singh, R., & Whitesides, G. M. (1991). The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. Journal of the American Chemical Society, 113(13), 4992-4998. [Link]
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Burns, J. A., Butler, J. C., Moran, J., & Whitesides, G. M. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. The Journal of Organic Chemistry, 56(8), 2648-2650. [Link]
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-
LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
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Jones, D. P. (2010). Non-equilibrium thermodynamics of thiol/disulfide redox systems. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(3), 223–233. [Link]
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Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. [Link]
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Milgram, L. (n.d.). Standard Redox Potential Table. Scribd. [Link]
-
Bio-Synthesis Inc. (2012, February 6). Disulfide reduction using TCEP reaction. [Link]
-
Seeber, R., & Zanardi, C. (2007). Electrochemical Behavior of Diphenyl Disulfide and Thiophenol on Glassy Carbon and Gold Electrodes in Aprotic Media. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Ellipsometry for C11 Hydroxyl Disulfide SAM Thickness Measurement
For Researchers, Scientists, and Drug Development Professionals
In the realms of surface science and bio-interface engineering, the precise characterization of self-assembled monolayers (SAMs) is paramount. This guide provides an in-depth, experience-driven comparison of ellipsometry for measuring the thickness of C11 hydroxyl disulfide self-assembled monolayers, a critical component in many biosensor and drug delivery platforms. We will delve into the causality behind experimental choices, present validating data, and compare this technique with viable alternatives.
The Critical Role of SAMs and the Need for Precise Thickness Measurement
Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a substrate. Their ability to precisely control the chemical and physical properties of a surface makes them invaluable for applications ranging from preventing non-specific protein adsorption in biosensors to creating biocompatible coatings for medical implants.[1] The thickness of a SAM is a fundamental parameter that directly correlates with its packing density, molecular orientation, and overall quality. Accurate and reliable thickness measurements are therefore not just a quality control metric, but a critical descriptor of the monolayer's functional integrity.
Ellipsometry: A Powerful, Non-Destructive Optical Technique
Ellipsometry is a highly sensitive optical technique that measures the change in the polarization state of light upon reflection from a surface.[2][3][4] This change is directly related to the thickness and refractive index of any thin films present on that surface.[3][5] For ultra-thin films like SAMs, ellipsometry offers sub-nanometer resolution, making it an ideal tool for their characterization.[5][6]
The core principle of ellipsometry lies in the analysis of two parameters, Psi (Ψ) and Delta (Δ). These parameters describe the amplitude ratio and phase difference between the p- and s-polarized components of the reflected light. By modeling the interaction of light with the substrate and the SAM, the thickness and refractive index of the monolayer can be determined.[5]
Experimental Protocol: Measuring C11 Hydroxyl Disulfide SAM Thickness on Gold
This protocol outlines a robust and validated method for forming and measuring the thickness of a C11 hydroxyl disulfide SAM on a gold substrate using spectroscopic ellipsometry.
Materials:
-
Gold-coated silicon wafers or glass slides
-
C11 hydroxyl disulfide (e.g., 2-Hydroxyethyl disulfide)
-
Absolute Ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Spectroscopic Ellipsometer
-
Spin coater or immersion bath
-
Fume hood
-
Personal Protective Equipment (PPE)
Step-by-Step Methodology:
-
Substrate Preparation (Critical for High-Quality SAMs):
-
Clean the gold substrate by sonicating in absolute ethanol for 15 minutes, followed by a thorough rinse with DI water.
-
Piranha Cleaning (in a fume hood with appropriate PPE): Immerse the substrate in freshly prepared Piranha solution for 10-15 minutes to remove any organic contaminants.
-
Rinse the substrate extensively with DI water and dry under a stream of nitrogen gas.
-
Crucial Causality: This rigorous cleaning process is essential to ensure a pristine gold surface, which is critical for the formation of a well-ordered and densely packed SAM. Any residual contaminants can lead to defects in the monolayer.
-
-
SAM Formation:
-
Prepare a 1 mM solution of C11 hydroxyl disulfide in absolute ethanol.
-
Immerse the clean, dry gold substrate in the disulfide solution for at least 24 hours at room temperature.
-
Expert Insight: While SAM formation begins immediately, a 24-hour immersion allows for the monolayer to reach a state of equilibrium, resulting in a more ordered and stable film.
-
-
Post-Formation Cleaning:
-
Remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Ellipsometry Measurement:
-
Bare Substrate Characterization: Before SAM formation, characterize the optical constants (n and k) of the bare gold substrate using the ellipsometer. This is a critical step for building an accurate optical model.[6]
-
SAM-Coated Substrate Measurement: Mount the SAM-coated substrate on the ellipsometer stage.
-
Acquire ellipsometric data (Ψ and Δ) over a wide spectral range (e.g., 300-800 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).[7]
-
Trustworthiness Check: Measuring at multiple angles provides more data points for the model fitting, increasing the confidence in the determined thickness and refractive index values.
-
-
Data Analysis and Modeling:
-
Utilize the ellipsometer's software to build an optical model. This typically consists of a silicon substrate, a gold layer (using the previously determined optical constants), and a Cauchy layer to represent the SAM.[6]
-
Fix the refractive index of the C11 hydroxyl disulfide SAM to a literature value (typically around 1.45-1.55 for similar organic layers) and fit for the thickness.[6][8][9]
-
Causality Explained: For very thin films (<10 nm), it is often difficult to simultaneously and accurately determine both the thickness and refractive index.[2] Fixing the refractive index to a reasonable, literature-supported value allows for a more robust and reliable determination of the thickness.[2][6]
-
Performance Comparison with Alternative Techniques
While ellipsometry is a powerful tool, it's essential to understand its performance in the context of other available techniques for SAM characterization.
| Technique | Principle | Advantages | Disadvantages | Typical Thickness Range |
| Spectroscopic Ellipsometry | Change in light polarization upon reflection | Non-destructive, high sensitivity, fast | Indirect measurement, requires modeling | ~1 nm - 10 µm[5][10] |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of photoelectrons emitted by X-ray irradiation | Provides elemental composition and chemical state information | Requires ultra-high vacuum, can be destructive | ~1 - 10 nm[11][12] |
| Atomic Force Microscopy (AFM) | Mechanical probing of the surface with a sharp tip | Direct height measurement, high spatial resolution | Can be destructive ("nanoshaving"), tip-sample convolution effects | ~1 nm - 10 µm[13][14] |
| Surface Plasmon Resonance (SPR) | Change in refractive index at a metal surface | Real-time analysis of binding kinetics, high sensitivity | Primarily for interaction analysis, less direct for thickness | Indirectly measures changes in surface properties |
In-depth Comparison:
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides detailed information about the elemental composition and chemical states of the top few nanometers of a surface.[15][16][17] While it can be used to confirm the presence of the SAM and its chemical integrity, determining the exact thickness can be less straightforward than with ellipsometry and often relies on assumptions about the inelastic mean free path of electrons.[18] Angle-resolved XPS (ARXPS) can provide depth information but is more complex to perform and analyze.[12][16]
-
Atomic Force Microscopy (AFM): AFM is a powerful technique for visualizing surfaces at the nanoscale and can be used to directly measure the thickness of a SAM.[19][20] This is typically done by creating a defect or "scratch" in the monolayer and measuring the height difference between the SAM and the underlying substrate.[21] While providing a direct measurement, this "nanoshaving" technique is destructive and the accuracy can be influenced by the applied force and the tip's geometry.[21]
-
Surface Plasmon Resonance (SPR): SPR is highly sensitive to changes in the refractive index at a metal-dielectric interface.[22] While it is an excellent technique for studying the real-time kinetics of molecular binding to a SAM-functionalized surface, it is not a direct method for measuring the initial thickness of the SAM itself.[23][24][25] Any thickness information is convoluted with the refractive index and is typically inferred from the shift in the resonance angle.
Troubleshooting and Expert Recommendations
-
Inconsistent Thickness Readings: This is often due to a non-uniform or incomplete SAM. Ensure thorough substrate cleaning and sufficient immersion time.
-
Poor Model Fit: If the experimental data does not fit the optical model well, re-measure the optical constants of the bare substrate. Also, consider the possibility of surface roughness in your model.
-
Validate with a Complementary Technique: For critical applications, it is always advisable to validate your ellipsometry results with a complementary technique like AFM or XPS to gain a more comprehensive understanding of your SAM.
Conclusion
Spectroscopic ellipsometry stands out as a rapid, non-destructive, and highly sensitive technique for the routine and accurate measurement of C11 hydroxyl disulfide SAM thickness. Its ability to provide reliable data with proper experimental design and data modeling makes it an indispensable tool for researchers and professionals in drug development and surface science. By understanding the principles behind the technique and its place among other characterization methods, scientists can confidently and efficiently characterize their self-assembled monolayers, ensuring the quality and reproducibility of their work.
References
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Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. (2022). MDPI. Retrieved from [Link]
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A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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Robust Surface Plasmon Resonance Chips for Repetitive and Accurate Analysis of Lignin–Peptide Interactions. (2018). PMC - NIH. Retrieved from [Link]
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Robust Surface Plasmon Resonance Chips for Repetitive and Accurate Analysis of Lignin–Peptide Interactions. (2018). ACS Omega. Retrieved from [Link]
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X-ray photoelectron spectroscopy characterization of self-assembled monolayers for micromechanical biosensing applications. (2016). SciELO México. Retrieved from [Link]
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Employing X-ray Photoelectron Spectroscopy for Determining Layer Homogeneity in Mixed Polar Self-Assembled Monolayers. (2016). The Journal of Physical Chemistry Letters - ACS Publications. Retrieved from [Link]
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How can I measure tilting direction of SAM?. (2015). ResearchGate. Retrieved from [Link]
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Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry. (2020). ResearchGate. Retrieved from [Link]
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Ellipsometric thickness measurements of various SAMs as a function of... (n.d.). ResearchGate. Retrieved from [Link]
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Refractive index of CS2 (Carbon disulfide). (n.d.). RefractiveIndex.INFO. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
